molecular formula C6H4Br2ClN B13103377 4,5-Dibromo-3-chloro-2-methylpyridine

4,5-Dibromo-3-chloro-2-methylpyridine

Cat. No.: B13103377
M. Wt: 285.36 g/mol
InChI Key: KFIDZDFCVLTTPE-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-chloro-2-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-chloro-2-methylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-chloro-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4,5-Dibromo-3-chloro-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-Dibromo-3-chloro-2-methylpyridine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 3,5-Dibromo-4-methylpyridine
  • 2,5-Dibromo-3-methylpyridine
  • 4,5-Dichloro-3-methylpyridine

Comparison: 4,5-Dibromo-3-chloro-2-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it a versatile intermediate in various synthetic applications.

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

4,5-dibromo-3-chloro-2-methylpyridine

InChI

InChI=1S/C6H4Br2ClN/c1-3-6(9)5(8)4(7)2-10-3/h2H,1H3

InChI Key

KFIDZDFCVLTTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Cl)Br)Br

Origin of Product

United States

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